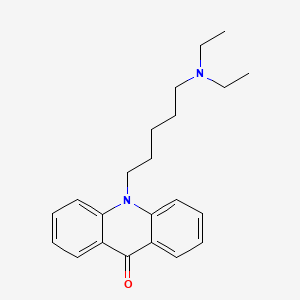![molecular formula C22H36O B10849771 (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)
(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol: is a chiral compound with a complex structure that includes a cyclohexanol ring substituted with a phenyl group and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable phenyl halide and a Lewis acid catalyst.
Attachment of the Branched Alkyl Chain: The branched alkyl chain can be attached through a Grignard reaction, where the appropriate alkyl halide reacts with a Grignard reagent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Diels-Alder Reactions: Utilizing high-pressure reactors to increase the yield of the cyclohexanol ring formation.
Continuous Flow Friedel-Crafts Alkylation: Implementing continuous flow reactors to enhance the efficiency and scalability of the phenyl group introduction.
Automated Grignard Reactions: Employing automated systems to precisely control the addition of reagents and optimize the yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence biochemical pathways by modulating the activity of key enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (1R,3R)-3-[4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol
- (1R,3R)-3-[4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol
Uniqueness
- Stereochemistry : The specific (1R,3R) configuration of (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol imparts unique properties that may not be present in its analogs.
- Branched Alkyl Chain : The presence of a branched alkyl chain at the phenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
特性
分子式 |
C22H36O |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H36O/c1-4-5-6-7-8-16-22(2,3)20-14-12-18(13-15-20)19-10-9-11-21(23)17-19/h12-15,19,21,23H,4-11,16-17H2,1-3H3/t19-,21-/m1/s1 |
InChIキー |
SHSCKELICBAALI-TZIWHRDSSA-N |
異性体SMILES |
CCCCCCCC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC[C@H](C2)O |
正規SMILES |
CCCCCCCC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R)-3-[4-(2-methylbutan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849689.png)
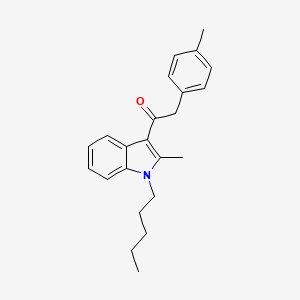

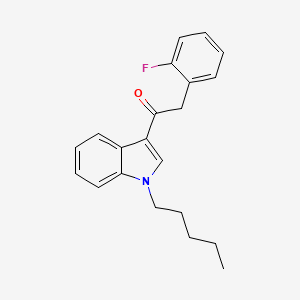
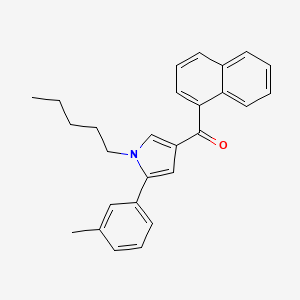

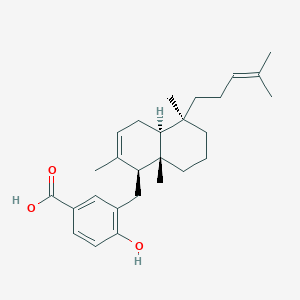
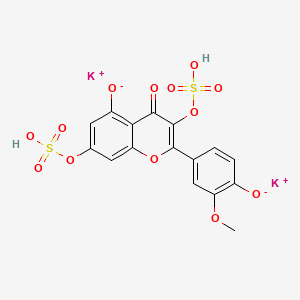
![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)
![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)
![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)
![(1R,3R)-3-[4-(2-methylhexan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849758.png)
